6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
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Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C19H13ClN4O7S2 and its molecular weight is 508.9. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Nitric Oxide Synthase
A study on pyrazoline and thiadiazoline heterocycles, which share structural similarities with the specified compound, found that these molecules exhibit inhibitory activities against different isoforms of nitric oxide synthase (NOS). The study synthesized novel derivatives combining the thiadiazoline skeleton with a carboxamide or carbothioamide moiety. Thiadiazolines, in particular, showed preferential inhibition of the neuronal isoform of NOS (Arias et al., 2018).
Antitumor Agents
Benzothiazole derivatives, structurally related to the queried compound, have been evaluated for their potential as antitumor agents. One study designed and synthesized a biologically stable derivative showing selective cytotoxicity against tumorigenic cell lines, demonstrating an excellent in vivo inhibitory effect on tumor growth (Yoshida et al., 2005).
Photosynthetic Electron Transport Inhibitors
New pyrazole derivatives, including structures analogous to the compound , were synthesized and screened as potential inhibitors of photosynthetic electron transport. The study's results suggest that these compounds' inhibitory potential is mainly associated with their electrostatic properties (Vicentini et al., 2005).
Anti-Helicobacter pylori Activity
Research involving thiadiazole derivatives, which are structurally similar, showed significant in vitro anti-Helicobacter pylori activity. This suggests potential applications of the compound for antibacterial purposes (Mohammadhosseini et al., 2009).
Antifungal Activity
Studies on pyrazolo and thiadiazine derivatives demonstrate noteworthy antifungal activity. This indicates the potential application of the compound in developing antifungal agents (Vicentini et al., 1990).
Antimicrobial Agents
A series of thiadiazoles bearing a pyrazole structure showed potent antimicrobial activity. These findings imply the potential utility of the compound as an antimicrobial agent (Reddy et al., 2010).
properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O7S2/c20-12-4-3-10(5-13(12)24(28)29)17(27)31-15-7-30-11(6-14(15)25)8-32-19-23-22-18(33-19)21-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQZEWADPIZLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate |
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